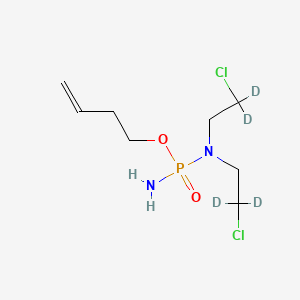

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Description

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is a deuterated phosphorodiamidate derivative characterized by a 3-butenyl ester group and two deuterated 2-chloroethyl substituents on the phosphorus center. Its non-deuterated analog, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8), has a molecular formula of C₈H₁₇Cl₂N₂O₂P, a molecular weight of 275.11 g/mol, and a density of 1.251 g/cm³ . The deuterated variant (-d2) replaces hydrogen atoms in the chloroethyl groups with deuterium, which may enhance metabolic stability without significantly altering its chemical reactivity .

Properties

Molecular Formula |

C8H17Cl2N2O2P |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,5D2 |

InChI Key |

UBJAZFXJPCTQTQ-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC=C)Cl |

Canonical SMILES |

C=CCCOP(=O)(N)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate typically involves the reaction of 3-butenyl alcohol with phosphorus oxychloride to form the corresponding phosphorochloridate intermediate. This intermediate is then reacted with N,N-bis(2-chloroethyl-d2)amine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate can undergo various chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.

Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Epoxides or diols derived from the butenyl group.

Reduction: Ethyl-substituted phosphorodiamidates.

Substitution: Amino or thiol-substituted phosphorodiamidates.

Scientific Research Applications

O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen or oxygen, in DNA, proteins, and other biomolecules. This alkylation can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription. The molecular targets and pathways involved include DNA alkylation, protein modification, and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate with key analogs:

Key Observations :

- Deuterium Effects: The -d2 substitution in the chloroethyl groups may reduce metabolic degradation rates, a feature absent in non-deuterated analogs like HN1 or Carboxyphosphamide .

- Molecular Weight : The target compound has a higher molecular weight than HN1 but lower than the spin-labeled tetramethylpiperidyl derivative, impacting solubility and biodistribution .

Biological Activity

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is a synthetic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including derivatives of cyclophosphamide. This article explores its biological activity, mechanisms of action, and relevance in cancer treatment, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₇Cl₂N₂O₂P and a molar mass of 275.11 g/mol. The compound features a butenyl group and two chloroethyl groups attached to a phosphorodiamidate backbone, which contributes to its reactivity and biological activity.

Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇Cl₂N₂O₂P |

| Molar Mass | 275.11 g/mol |

| CAS Number | 162377-56-2 |

| SMILES | [2H]C([2H])(Cl)CN(CC([2H])([2H])Cl)P(=O)(N)OCCC=C |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The chloroethyl groups are known to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects on rapidly dividing cells. This mechanism is similar to that of established chemotherapeutic agents like cyclophosphamide, which also utilizes DNA alkylation for its therapeutic effects.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with nucleophilic sites on DNA and proteins, forming covalent bonds that may contribute to its cytotoxicity. This interaction profile suggests potential pathways for inducing cell death in tumor cells .

Case Studies and Research Findings

- Apoptosis Induction : A study demonstrated that derivatives of phosphorodiamidate compounds, including this compound, effectively induced apoptosis in various cancer cell lines. The study highlighted the compound's ability to trigger caspase activation, a critical step in the apoptotic pathway.

- DNA Alkylation : In vitro assays showed that compounds similar to this compound exhibited significant DNA alkylation activity. This property was linked to the chloroethyl moieties, which are known to react with nucleophilic sites on DNA.

- Comparative Analysis : A comparative study involving several phosphorodiamidate derivatives found that this compound demonstrated enhanced cytotoxicity compared to other similar compounds due to its unique structural features .

Summary of Biological Activity

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | DNA alkylation leading to apoptosis | Induces apoptosis in cancer cells |

| Cyclophosphamide | DNA alkylation | Established chemotherapeutic agent |

| 4-Hydroperoxy Cyclophosphamide | Enhanced therapeutic efficacy | Improved activity against tumors |

Applications in Pharmaceutical Research

Due to its role as an intermediate in synthesizing cyclophosphamide derivatives, this compound is valuable in cancer treatment research. Its unique chemical properties may also lead to the development of new therapeutic agents targeting various diseases beyond oncology.

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR identifies non-deuterated impurities (signals at ~3.6 ppm for -CH₂Cl vs. absence in deuterated groups). P NMR confirms phosphorodiamidate bond integrity .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic clusters to verify deuteration levels (e.g., M+2 peak for Cl isotopes and M+4 for deuterated groups) .

- X-ray Crystallography : Resolves spatial arrangement of the butenyl and chloroethyl groups, critical for understanding reactivity (see similar phosphorodiamidate structures in ).

How can researchers resolve contradictions in reported DNA alkylation efficiency across cancer cell lines?

Advanced Research Question

Discrepancies may arise from cell-specific DNA repair mechanisms (e.g., O⁶-alkylguanine-DNA alkyltransferase activity). Methodological approaches include:

- Competitive Assays : Co-treat cells with repair inhibitors (e.g., O⁶-benzylguanine) to isolate alkylation efficacy.

- Comet Assay Modifications : Use alkaline conditions to detect cross-linked DNA fragments, distinguishing between mono- and bi-functional alkylation .

- Transcriptomic Profiling : Correlate alkylation efficiency with expression levels of DNA repair genes (e.g., MGMT) across cell lines .

What experimental designs minimize off-target cytotoxicity in preclinical studies?

Advanced Research Question

- Selective Activation Strategies : Exploit tumor-specific enzymes (e.g., phosphatases overexpressed in cancers) to trigger localized prodrug activation. Pre-treat cell lines with enzyme inhibitors to validate selectivity .

- Cellular Uptake Modulation : Use liposomal encapsulation or PEGylation to enhance tumor permeability while reducing systemic exposure. Monitor uptake via fluorescently tagged analogs .

- Toxicity Profiling : Pair primary tumor cells with healthy fibroblasts in co-culture systems to quantify selective apoptosis (flow cytometry with Annexin V/PI staining) .

How do structural modifications (e.g., butenyl vs. other alkenyl groups) alter biological activity?

Advanced Research Question

The butenyl group enables Michael addition reactions, enhancing DNA adduct stability. Comparative methodologies:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied alkene chain lengths (e.g., 4-chlorobutenyl) and test cross-linking efficiency via plasmid nicking assays.

- Molecular Dynamics Simulations : Model alkene-DNA interactions to predict adduct stability (e.g., butenyl’s π-π stacking vs. shorter chains’ steric hindrance) .

What safety protocols are critical when handling this compound in vitro?

Basic Research Question

- Ventilation Requirements : Use fume hoods to prevent inhalation of volatile degradation products (e.g., HCl gas during hydrolysis) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons; avoid latex due to permeation risks .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.